Glisoprenin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

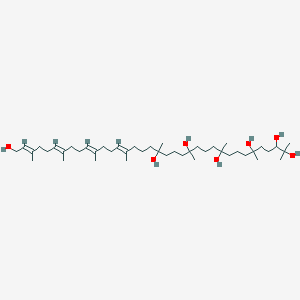

Glisoprenin D is a polyprenol . It is a natural product found in Clonostachys rosea . It is also a useful organic compound for research related to life sciences .

Synthesis Analysis

The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents. Confirmation of the predicted stereostructure of (+)-glisoprenin A and validation of the chiral lanthanide shift approach have now been achieved through total synthesis .

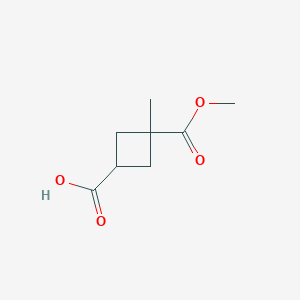

Molecular Structure Analysis

The molecular formula of Glisoprenin D is C45H84O7 . The IUPAC name is (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol . Glisoprenin D contains total 135 bond(s); 51 non-H bond(s), 4 multiple bond(s), 30 rotatable bond(s), 4 double bond(s), 7 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s) and 5 tertiary alcohol(s) .

Chemical Reactions Analysis

The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents .

Physical And Chemical Properties Analysis

The molecular weight of Glisoprenin D is 737.1 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 30 . The exact mass is 736.62170501 g/mol .

Aplicaciones Científicas De Investigación

Inhibition of Appressorium Formation in Pathogens

Glisoprenin D has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, a pathogen causing rice blast disease. This inhibitory effect is significant as appressoria are critical structures used by fungal pathogens to infect host plants. Research by Thines et al. (1998) and Thines, Eilbert, Sterner, and Anke (2000) found that Glisoprenin D, among other glisoprenins, prevented the formation of appressoria on hydrophobic surfaces, indicating its potential in controlling fungal diseases in crops (Thines et al., 1998) (Thines, Eilbert, Sterner, & Anke, 2000).

Structure and Synthesis Studies

Understanding the structure of Glisoprenin D has been fundamental in exploring its biological activities. Joshi, Gloer, and Wicklow (1999) and Adams, Ghosh, and Kishi (2004) conducted studies focusing on the structural analysis and synthesis of Glisoprenin D and related compounds. These investigations provide a basis for further research and potential modification of these compounds for various applications (Joshi, Gloer, & Wicklow, 1999) (Adams, Ghosh, & Kishi, 2004).

Potential Therapeutic Applications

Research by Nishida, Huang, Tomoda, and Ōmura (1992) discovered that Glisoprenin D and its analogs are inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This finding suggests a potential therapeutic application of Glisoprenin D in the treatment of diseases related to cholesterol and lipid metabolism (Nishida, Huang, Tomoda, & Ōmura, 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNDDBQOCUDCDV-QYOQUFJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)